
3-(4-Methoxyphenyl)pent-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)pent-2-enedioic acid is an organic compound with the molecular formula C12H12O5 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentenedioic acid chain
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(4-Methoxyphenyl)pent-2-enedioic acid involves the Heck–Matsuda arylation of dimethyl glutaconate with arenediazonium tosylates. This process is catalyzed by palladium(II) acetate and typically occurs in the presence of a base . The reaction conditions are generally mild, and the process yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)pent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
3-(4-Methoxyphenyl)pent-2-enedioic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds, including pyridine-2,6-diones.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)pent-2-enedioic acid involves its interaction with specific molecular targets. The methoxy group on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pentenedioic acid chain can undergo various transformations, leading to the formation of active intermediates that interact with biological pathways.
相似化合物的比较
Similar Compounds
3-(4-Ethoxyphenyl)pent-2-enedioic acid: Similar structure but with an ethoxy group instead of a methoxy group.
3-(4-Methylphenyl)pent-2-enedioic acid: Contains a methyl group on the phenyl ring.
3-(4-Hydroxyphenyl)pent-2-enedioic acid: Features a hydroxy group on the phenyl ring.
Uniqueness
3-(4-Methoxyphenyl)pent-2-enedioic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes.
属性
CAS 编号 |
66066-43-1 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)pent-2-enedioic acid |
InChI |
InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
MRBVUJRRYOZQGC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


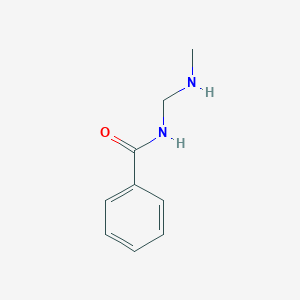
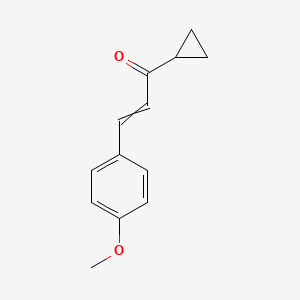
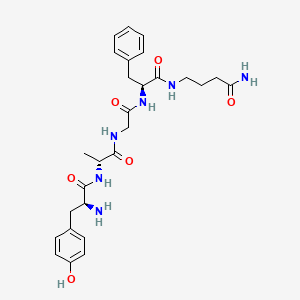

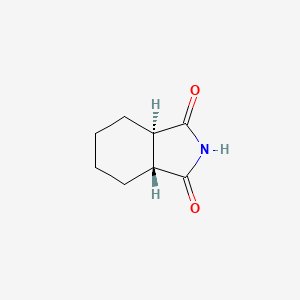
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
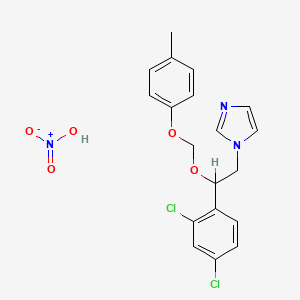
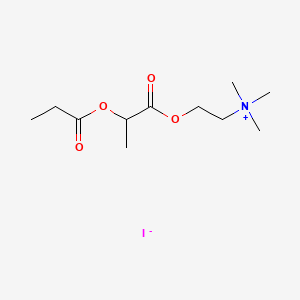
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
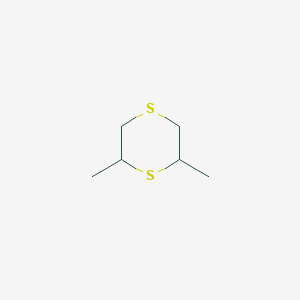
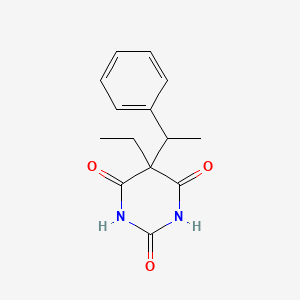
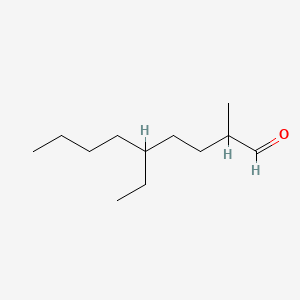
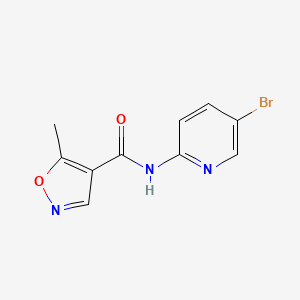
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
